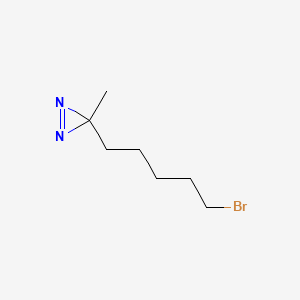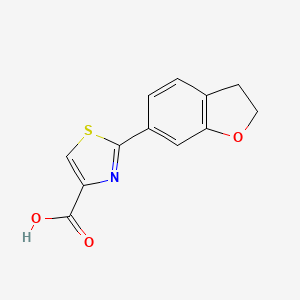![molecular formula C6H2Cl2N2S B13675036 2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
2,7-Dichlorothiazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dichlorothiazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H2Cl2N2S. It is a member of the thiazolo[4,5-c]pyridine family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of two chlorine atoms at positions 2 and 7 on the thiazolo[4,5-c]pyridine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichlorothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2,7-dichloropyridine with a thioamide under specific conditions to form the desired thiazolo[4,5-c]pyridine scaffold . The reaction conditions often include the use of a base such as sodium acetate and a catalytic amount of N-methylmorpholine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichlorothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 7 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield an aminothiazolo[4,5-c]pyridine derivative, while oxidation may produce a sulfoxide or sulfone derivative .
Scientific Research Applications
2,7-Dichlorothiazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dichlorothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or interact with receptor sites involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another member of the thiazolo[4,5]pyridine family with similar pharmacological activities.
Imidazo[4,5-c]pyridine: A structurally related compound with notable biological activities, including GABA receptor modulation and anticancer properties.
Uniqueness
2,7-Dichlorothiazolo[4,5-c]pyridine is unique due to the presence of chlorine atoms at positions 2 and 7, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other thiazolo[4,5]pyridine derivatives and contributes to its specific pharmacological profile .
Properties
Molecular Formula |
C6H2Cl2N2S |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
2,7-dichloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H |
InChI Key |
VNVMFZWOEXQOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)SC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)




